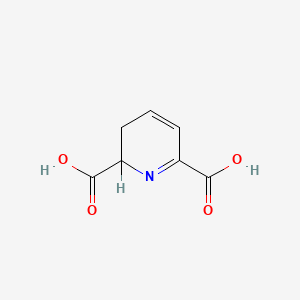

2,3-Dihydropyridine-2,6-dicarboxylic acid

Vue d'ensemble

Description

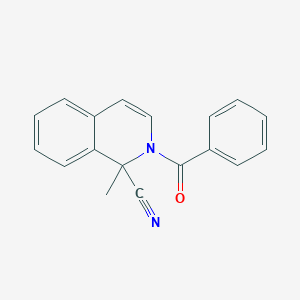

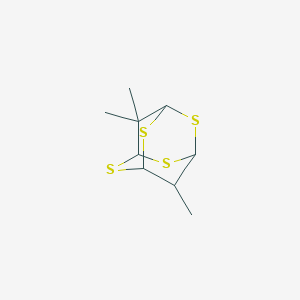

2,3-Dihydropyridine-2,6-dicarboxylic acid, also known as (S)-2,3-dihydrodipicolinate, belongs to the class of alpha amino acids and derivatives . It is a significant class of pharmacologically active molecules present in the natural system and biomimetic reducing agents due to their unprecedented and broad-spectrum biological applications .

Synthesis Analysis

The synthesis of 2,3-Dihydropyridine-2,6-dicarboxylic acid involves the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg−Pt electrodes in an undivided cell . The targeted compounds were established by 1H,13C NMR, IR, and ESI-MS .Molecular Structure Analysis

The molecular structure of 2,3-Dihydropyridine-2,6-dicarboxylic acid involves a carboxyl functional group, CO2H. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

The chemical reactions of 2,3-Dihydropyridine-2,6-dicarboxylic acid involve three successive protonation steps . The protonation constants of each step (log10K) are calculated as 10.74 ± 0.01, 3.22 ± 0.02, and 1.63 ± 0.03 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydropyridine-2,6-dicarboxylic acid are influenced by its carboxyl functional group. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Applications De Recherche Scientifique

Synthesis and Characterization :

- Yin et al. (2013) described the efficient construction of 1,2-Dihydropyridine-5,6-dicarboxylates through a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol, highlighting a method for forming the dihydropyridine skeleton (Yin, Zhu, Wang, Lu, & Wang, 2013).

- Rucins et al. (2020) focused on the synthesis of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines, which are used as intermediates in the synthesis of various lipid-like compounds based on the 1,4-dihydropyridine cycle (Rucins et al., 2020).

Catalytic Applications :

- Mu et al. (2021) reported a modular organocatalytic sequence for the synthesis of chiral 1,2-dihydropyridines, demonstrating a flexible strategy for creating structurally diverse dihydropyridines, which are significant in pharmaceuticals (Mu, Cui, Zeng, Yu, & Zhou, 2021).

Luminescent and Structural Properties :

- Yang et al. (2012) explored the synthesis and characterization of 3D metal–organic frameworks polymers using pyridine-2,6-dicarboxylic acid, showcasing the luminescent and structural properties of these compounds (Yang, Song, Zhang, Zhang, Wu, Bu, & Ren, 2012).

Biological Applications :

- Xiao et al. (2011) synthesized novel ligands containing pyridine-2,6-dicarboxylic acid unit and their complexes with Eu(III), Tb(III) ions, exploring their applications in biological imaging (Xiao, Chen, Mei, Yin, Zhang, & Cao, 2011).

Safety And Hazards

Orientations Futures

The present synthetic protocol of 2,3-Dihydropyridine-2,6-dicarboxylic acid would open new gates for other researchers to develop new molecules by bioisosteres of these substrates . The equilibrium between fundamental and applied science is shifted towards practical applications of the knowledge discovered earlier .

Propriétés

Numéro CAS |

16052-12-3 |

|---|---|

Nom du produit |

2,3-Dihydropyridine-2,6-dicarboxylic acid |

Formule moléculaire |

C7H7NO4 |

Poids moléculaire |

169.13 g/mol |

Nom IUPAC |

2,3-dihydropyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12) |

Clé InChI |

UWOCFOFVIBZJGH-UHFFFAOYSA-N |

SMILES |

C1C=CC(=NC1C(=O)O)C(=O)O |

SMILES canonique |

C1C=CC(=NC1C(=O)O)C(=O)O |

Autres numéros CAS |

16052-12-3 |

Description physique |

Solid |

Synonymes |

2,3-dihydropyridine-2,6-dicarboxylic acid |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

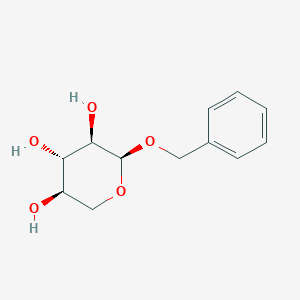

![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)

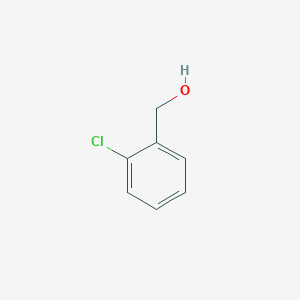

![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)